molecular formula C12H19N3 B8602877 (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine

(1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine

Cat. No. B8602877
M. Wt: 205.30 g/mol
InChI Key: HZRMQBPBVLYNCS-UHFFFAOYSA-N
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Patent
US08343999B2

Procedure details

A solution of 1-methyl-4-(pyridin-2-yl)piperidine-4-carbonitrile (0.544 g, 2.70 mmol) in tetrahydrofuran (10 mL) was slowly added to a suspension of lithium aluminum hydride (0.205 g, 5.41 mmol) in tetrahydrofuran (10 mL) at 23° C. The reaction was stirred overnight, then quenched with sodium sulfate decehydrate. This was stirred for 1 hour, then ethyl acetate was added and the slurry was stirred for 2 more hours. Celite was added and the paste was filtered on Celite. The filtrate was concentrated to afford an oil (0.518 g, 93%) which was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.76-1.88 (2H, m), 2.07-2.19 (2H, m), 2.23 (3H, s), 2.43 (2H, br d, J=14.6 Hz), 2.58-2.69 (2H, m), 2.87 (2H, s), 7.16 (1H, ddd, J=7.52, 4.86 and 1.01 Hz), 7.33 (1H, d, J=8.08 Hz), 7.69 (1H, td, J=7.77 and 1.89 Hz), 8.65 (1H, d, J=4.80 and 1.01 Hz).
Quantity
0.544 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)([C:8]#[N:9])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([CH2:8][NH2:9])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.544 g
Type
reactant
Smiles
CN1CCC(CC1)(C#N)C1=NC=CC=C1
Name
Quantity
0.205 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium sulfate decehydrate
STIRRING
Type
STIRRING
Details
This was stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
ethyl acetate was added
STIRRING
Type
STIRRING
Details
the slurry was stirred for 2 more hours
ADDITION
Type
ADDITION
Details
Celite was added
FILTRATION
Type
FILTRATION
Details
the paste was filtered on Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCC(CC1)(C1=NC=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.518 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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